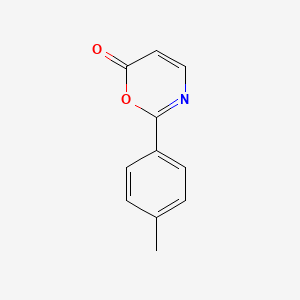

2-(4-Methylphenyl)-6H-1,3-oxazin-6-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91813-54-6 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-(4-methylphenyl)-1,3-oxazin-6-one |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11-12-7-6-10(13)14-11/h2-7H,1H3 |

InChI Key |

JTIPSURJELIFBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC(=O)O2 |

Origin of Product |

United States |

Significance of 2 4 Methylphenyl 6h 1,3 Oxazin 6 One in Heterocyclic Chemistry

Precursor for Substituted Pyridines

A key application of 2-aryl-6H-1,3-oxazin-6-ones is their role as dienes in inverse-electron-demand Diels-Alder reactions. They can undergo a tandem cycloaddition/cycloreversion sequence with alkynes. nih.gov In this process, the 1,3-oxazin-6-one reacts with an alkyne to form a bicyclic intermediate, which then loses a molecule of carbon dioxide (CO2) in a retro-Diels-Alder reaction to yield a highly substituted pyridine (B92270). This method is a powerful tool for constructing the pyridine ring, a privileged scaffold found in numerous pharmaceuticals and natural products. nih.gov The substituents from both the oxazinone and the alkyne are incorporated into the final pyridine product in a predictable manner.

Reactions with Nucleophiles

The 1,3-oxazin-6-one ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement to form different heterocyclic systems. For example, 4-hydroxy-6H-1,3-oxazin-6-ones have been shown to react with guanidine (B92328) to produce novel 1,3,5-triazine (B166579) derivatives. pleiades.online This reactivity opens avenues for converting the oxazinone scaffold into a variety of other nitrogen-containing heterocycles, further highlighting its role as a versatile synthetic intermediate.

| Starting Material | Reagent | Product Heterocycle | Reaction Type | Reference |

| 2-Aryl-6H-1,3-oxazin-6-one | Alkyne (e.g., Phenylacetylene) | Substituted Pyridine | Cycloaddition/Cycloreversion | nih.gov |

| 4-Hydroxy-6H-1,3-oxazin-6-one | Guanidine | 1,3,5-Triazine | Nucleophilic Attack/Rearrangement | pleiades.online |

Scope and Research Aims for 2 4 Methylphenyl 6h 1,3 Oxazin 6 One Investigations

Precursor Analysis and Starting Material Diversity

The formation of the 2-aryl-6H-1,3-oxazin-6-one scaffold, including the specific target compound this compound, relies on the selection of appropriate precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring. Research into the synthesis of 1,3-oxazinones has revealed several classes of starting materials that can be effectively utilized.

One prominent strategy involves the use of enamides, which can be readily prepared and serve as versatile precursors for 1,3-oxazin-6-ones. rsc.org A general and efficient method for the construction of these heterocycles utilizes difluorocarbene as a carbonyl source in reaction with enamides. rsc.org This approach is noted for its use of readily available starting materials and its tolerance of a good range of functional groups. rsc.org

Another synthetic avenue explores the reaction of secondary amides with acyl chlorides. An iridium-catalyzed one-pot reaction has been developed for the synthesis of both bicyclic and monocyclic 1,3-oxazin-4-ones, demonstrating the utility of this precursor combination under mild conditions. rsc.org

The synthesis of related benzofused 1,3-oxazin-4-ones often starts from anthranilic acids, which are reacted with aroyl chlorides or aldehydes. mdpi.com While this leads to a different final structure, the fundamental concept of combining an amino acid derivative with a carbonyl compound is a recurring theme in the synthesis of oxazinones.

Furthermore, chalcone (B49325) derivatives have been employed as starting materials for the synthesis of certain substituted 1,3-oxazine derivatives. In these syntheses, chalcones react with a nitrogen source, such as urea, to form the heterocyclic ring.

For the synthesis of specifically substituted 1,3-oxazin-6-ones, such as 5-hydroxy-6H-1,3-oxazin-6-ones, a radical cascade reaction of 2-acyloxyazirines has been reported. rsc.org Although this method yields a hydroxylated product, it highlights the use of highly reactive small rings as precursors to the oxazinone core. rsc.org

The following interactive data table summarizes the key precursor classes and the types of starting materials that can be employed in the synthesis of 2-aryl-6H-1,3-oxazin-6-ones, including this compound.

Interactive Data Table: Precursors and Starting Materials for 2-Aryl-6H-1,3-oxazin-6-one Synthesis

| Precursor Class | Specific Starting Materials Example | Resulting Intermediate/Product Class | Relevant Synthetic Approach |

| Enamides | N-(1-(4-methylphenyl)vinyl)acetamide | This compound | Difluorocarbene-mediated carbonylation rsc.org |

| Secondary Amides & Acyl Chlorides | Acrylamide and 4-methylbenzoyl chloride | Monocyclic 1,3-oxazin-4-one | Iridium-catalyzed condensation rsc.org |

| Chalcones | (E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one and Urea | 2-Amino-4-(4-methylphenyl)-6H-1,3-oxazin-6-yl derivatives | Cyclocondensation |

| 2-Acyloxyazirines | Methyl 2-(4-methylbenzoyloxy)-2H-azirine-2-carboxylate | 5-Hydroxy-2-(4-methylphenyl)-6H-1,3-oxazin-6-one | Stannyl radical-mediated cascade rsc.org |

| Anthranilic Acids & Aroyl Chlorides | 2-Aminobenzoic acid and 4-methylbenzoyl chloride | 2-(4-Methylphenyl)-4H-benzo[d] rsc.orgrsc.orgoxazin-4-one | Condensation mdpi.com |

Nucleophilic Reactivity at the Carbonyl Center and Aromatic Substituents

The 6H-1,3-oxazin-6-one ring system is susceptible to nucleophilic attack, primarily at the electrophilic C-6 carbonyl carbon and the C-2 position. The outcome of these reactions often involves ring opening and subsequent rearrangement or recyclization, depending on the nature of the nucleophile and the reaction conditions.

Reactions with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is anticipated to proceed via nucleophilic acyl substitution at the C-6 carbonyl group. This interaction would likely lead to the opening of the oxazinone ring to form an intermediate acylated amine. While specific studies on this compound are not extensively documented, related 1,3-oxazin-6-one derivatives have been shown to undergo ring cleavage upon treatment with amines. tandfonline.com

The plausible reaction pathway involves the initial attack of the amine on the carbonyl carbon, followed by the cleavage of the endocyclic C-O bond. The resulting intermediate can then undergo further transformations. For instance, in the presence of a suitable leaving group at the C-2 position, intramolecular cyclization could lead to the formation of new heterocyclic systems.

Table 1: Plausible Products from the Reaction of this compound with Amines

| Amine Type | Reagent Example | Plausible Intermediate/Product |

| Primary Amine | Methylamine | N-methyl-3-(4-methylbenzamido)acrylate |

| Secondary Amine | Dimethylamine | N,N-dimethyl-3-(4-methylbenzamido)acrylamide |

It is important to note that the reactivity can be influenced by the steric and electronic properties of both the amine and the oxazinone derivative.

Reactions with Alcohols and Phenols

Similar to the reactions with amines, the interaction of this compound with alcohols and phenols is expected to initiate a nucleophilic attack on the C-6 carbonyl. This would result in a ring-opening reaction to yield the corresponding ester derivatives. Studies on analogous 2-alkoxy-1,3-oxazin-6-ones have demonstrated that reactions with alcohols can lead to the formation of carbamate-ester structures through a ring cleavage and rearrangement mechanism. mui.ac.ir

The reaction with an alcohol, such as methanol, would likely yield a methyl ester intermediate. The stability of this intermediate would depend on the reaction conditions. Subsequent intramolecular reactions could potentially occur, leading to different final products.

Table 2: Expected Products from the Reaction of this compound with Alcohols and Phenols

| Nucleophile | Reagent Example | Expected Product |

| Alcohol | Ethanol | Ethyl 3-(4-methylbenzamido)acrylate |

| Phenol | Phenol | Phenyl 3-(4-methylbenzamido)acrylate |

Grignard and Organolithium Reagent Additions

Grignard and organolithium reagents are potent nucleophiles that readily attack carbonyl carbons. The reaction of these organometallic reagents with this compound, which contains a lactone (cyclic ester) functionality, is expected to proceed with ring opening. Generally, the reaction of a Grignard reagent with a lactone results in the formation of a diol. commonorganicchemistry.comorganic-chemistry.orgrsc.org This occurs through an initial nucleophilic addition to the carbonyl group, leading to ring opening and the formation of a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org

Similarly, organolithium reagents are expected to react in a comparable manner, yielding diol products after acidic workup. libretexts.orgmt.com The high reactivity of these reagents makes it challenging to isolate the intermediate ketone.

Table 3: Anticipated Products from the Reaction of this compound with Organometallic Reagents

| Reagent Type | Reagent Example | Anticipated Final Product (after workup) |

| Grignard Reagent | Methylmagnesium bromide | A diol resulting from double addition and ring opening |

| Organolithium Reagent | n-Butyllithium | A diol resulting from double addition and ring opening |

Electrophilic Reactivity and Aromatic Substitution Reactions

The 4-methylphenyl group of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents on the benzene (B151609) ring: the methyl group and the 1,3-oxazin-6-one moiety.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. quora.comunizin.orglibretexts.org Conversely, the 1,3-oxazin-6-one ring, attached to the phenyl ring via an imine-like carbon, is expected to be an electron-withdrawing and thus a deactivating, meta-directing group. organicchemistrytutor.comyoutube.com In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. Therefore, electrophilic attack is most likely to occur at the positions ortho to the activating methyl group.

Halogenation Studies

Given the directing effects of the methyl group, the major products would be the 3-halo and 5-halo derivatives (positions ortho to the methyl group).

Table 4: Predicted Products of Halogenation of this compound

| Halogenation Reaction | Reagents | Major Predicted Product(s) |

| Bromination | Br₂ / FeBr₃ | 2-(3-Bromo-4-methylphenyl)-6H-1,3-oxazin-6-one |

| Chlorination | Cl₂ / AlCl₃ | 2-(3-Chloro-4-methylphenyl)-6H-1,3-oxazin-6-one |

Nitration and Sulfonation Methodologies

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For this compound, these reactions are also expected to be directed by the activating methyl group.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. Sulfonation, using fuming sulfuric acid, would introduce a sulfonic acid group. In both cases, the primary products are anticipated to be the isomers where substitution occurs at the positions ortho to the methyl group.

Table 5: Predicted Products of Nitration and Sulfonation of this compound

| Reaction | Reagents | Major Predicted Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one |

| Sulfonation | SO₃ / H₂SO₄ | 2-(4-Methyl-3-sulfophenyl)-6H-1,3-oxazin-6-one |

Pericyclic Reactions Involving the Oxazinone Ring

Pericyclic reactions are a class of concerted reactions wherein the transition state has a cyclic geometry. These reactions proceed in a single step without intermediates and are characterized by a high degree of stereospecificity. The 6π-electron system of the this compound ring makes it a suitable candidate for various pericyclic transformations, including cycloaddition reactions and electrocyclic processes.

Diels-Alder Reactions and Cycloaddition Chemistry

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgnih.gov In the context of this compound, the oxazinone ring can act as a heterocyclic azadiene component in hetero-Diels-Alder reactions. tandfonline.com The conjugated C=N-C=C system within the ring constitutes the 4π-electron component (the diene), which can react with a 2π-electron component (a dienophile) to construct new polycyclic heterocyclic systems.

The reactivity of the oxazinone as a diene is influenced by the electronic nature of both the oxazinone ring and the dienophile. The 4-methylphenyl group at the C2 position is generally considered electron-donating, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the azadiene system. The reaction is typically most efficient with electron-rich dienophiles due to the electron-deficient nature of the azadiene system, a characteristic of inverse-electron-demand Diels-Alder reactions. However, reactions with electron-deficient and electron-neutral dienophiles have also been observed in similar systems. nih.gov

The cycloaddition proceeds with specific regio- and stereoselectivity, often leading to the formation of bridged bicyclic lactone cycloadducts. nih.govacs.org The approach of the dienophile is governed by steric and electronic factors, leading to a preference for either the endo or exo adduct. The endo product is often the kinetically favored product, in accordance with the "endo rule" for Diels-Alder reactions. youtube.com

Below is a table illustrating potential Diels-Alder reactions between this compound and various dienophiles.

| Dienophile | Type | Expected Major Cycloadduct Structure | Notes on Reactivity/Selectivity |

|---|---|---|---|

| Ethyl vinyl ether | Electron-rich | Bridged bicyclic lactone | Reaction proceeds via an inverse-electron-demand pathway. Regioselectivity is dictated by orbital coefficients. |

| Maleic anhydride | Electron-deficient | Bridged bicyclic lactone | Follows a normal-electron-demand pathway. High stereoselectivity for the endo product is expected. |

| Styrene | Electron-neutral | Bridged bicyclic lactone | Reactivity may be lower compared to electron-rich or -deficient dienophiles. Regioselectivity is a key consideration. |

| N-Phenylmaleimide | Electron-deficient | Bridged bicyclic imide-lactone | Similar to maleic anhydride, with high stereoselectivity expected. The resulting adducts are precursors to complex nitrogen heterocycles. |

Electrocyclic Ring Opening and Closure Transformations

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a σ-bond and the consumption of a π-bond (ring closure) or the cleavage of a σ-bond to form a new π-bond (ring opening). wikipedia.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.orgmasterorganicchemistry.com

The 6H-1,3-oxazin-6-one ring is a 6π-electron system. Under thermal conditions, a 6π-electron electrocyclic ring-opening is predicted to occur via a disrotatory mechanism. wikipedia.orgmasterorganicchemistry.com This process would involve the cleavage of the C4-O5 sigma bond, leading to the formation of a highly reactive, acyclic azatriene intermediate (e.g., a vinyl ketene (B1206846) imine derivative). The disrotatory motion ensures that the p-orbitals generated from the breaking sigma bond have the same symmetry as the HOMO of the resulting conjugated system. wikipedia.org

Conversely, an electrocyclic ring closure of a suitable azatriene precursor could, in principle, form the this compound ring system. This reverse reaction would also proceed through a disrotatory pathway under thermal conditions. The equilibrium between the ring-opened and ring-closed forms depends on the relative thermodynamic stabilities of the cyclic oxazinone and the open-chain azatriene.

The stereospecificity of these reactions is a key feature, as illustrated by the classic example of the interconversion of 1,3,5-hexatriene (B1211904) and 1,3-cyclohexadiene. masterorganicchemistry.com

| Number of π-Electrons | Reaction Condition | Mode of Rotation | Stereochemical Outcome |

|---|---|---|---|

| 4n (e.g., 4) | Thermal (Δ) | Conrotatory | Specific cis/trans isomer formed |

| Photochemical (hν) | Disrotatory | Opposite cis/trans isomer formed | |

| 4n + 2 (e.g., 6) | Thermal (Δ) | Disrotatory | Specific cis/trans isomer formed |

| Photochemical (hν) | Conrotatory | Opposite cis/trans isomer formed |

This table summarizes the Woodward-Hoffmann rules for electrocyclic reactions.

Photochemical Transformations of this compound

The absorption of ultraviolet light can promote this compound to an electronically excited state, opening up reaction pathways that are inaccessible under thermal conditions. The most prominent photochemical transformation for 6π-electron systems is electrocyclic ring-opening. springernature.comarxiv.org

According to the Woodward-Hoffmann rules, the photochemical electrocyclic ring-opening of a 6π-electron system proceeds via a conrotatory mechanism. masterorganicchemistry.comlibretexts.org Upon irradiation with UV light, this compound is expected to undergo ring-opening to yield a transient, high-energy azatriene intermediate. This conrotatory process occurs because, in the excited state, the symmetry of the highest occupied molecular orbital (HOMO) is different from that of the ground state, necessitating a different mode of rotation to achieve constructive orbital overlap during bond cleavage. libretexts.org

The initially formed open-chain intermediate is highly reactive and can undergo a variety of subsequent transformations, including:

Re-closure: The intermediate could revert to the starting oxazinone or cyclize to form a different, isomeric heterocyclic system.

Intramolecular Rearrangement: The flexible open-chain structure can undergo conformational changes and subsequent intramolecular reactions. springernature.com

Intermolecular Reactions: In the presence of a trapping agent, the intermediate can react to form new products. For example, it could be trapped by a solvent molecule or another reactive species present in the reaction mixture.

The study of such photochemical reactions often requires techniques like matrix isolation at low temperatures to observe the transient intermediates or the use of ultrafast spectroscopy to follow the reaction dynamics on a femtosecond timescale. arxiv.org

| Reaction Type | Proposed Intermediate | Potential Final Product(s) | Governing Principle |

|---|---|---|---|

| 6π Electrocyclic Ring-Opening | Acyclic azatriene (e.g., vinyl ketene imine) | Isomeric heterocycles, trapped adducts, or reversion to starting material. | Woodward-Hoffmann rules (photochemical, 4n+2 electrons: conrotatory). masterorganicchemistry.comlibretexts.org |

| [2+2] Cycloaddition | N/A (concerted or stepwise) | Dimeric cyclobutane (B1203170) derivatives. | Photochemically allowed cycloaddition between two oxazinone molecules. |

| Isomerization | Valence isomer (e.g., Dewar-type) | Structurally rearranged isomers of the oxazinone. | Rearrangement through strained intermediates. |

Reductive and Oxidative Chemistry of the Oxazinone System

The this compound molecule possesses several functional groups susceptible to reduction and oxidation, including the imine (C=N), the olefin (C=C), and the lactone (ester) carbonyl group. The selectivity of these transformations depends heavily on the choice of reagents and reaction conditions.

Reductive Chemistry: The reduction of the oxazinone ring can target different sites.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas can lead to the reduction of the C=C and/or C=N bonds. In related dihydro-1,3-oxazin-6-ones, catalytic hydrogenation has been shown to preferentially reduce the carbonyl group, leading to ring-opening and the formation of carbaldehyde derivatives. rsc.org This suggests that the lactone functionality is also susceptible to reduction under these conditions, potentially leading to ring-cleaved products like amino alcohols or aldehydes.

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are typically selective for carbonyl groups but may also reduce imines. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the lactone and the imine functionalities, potentially leading to a ring-opened amino diol after workup.

Oxidative Chemistry: Oxidation of the oxazinone ring is less commonly explored. Potential sites for oxidation include the carbon-carbon double bond and the aromatic tolyl group.

Epoxidation: The C=C bond could be oxidized to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide would be a highly functionalized intermediate for further synthetic transformations.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) could lead to the cleavage of the C=C bond, resulting in the decomposition of the heterocyclic ring.

Side-Chain Oxidation: The methyl group on the phenyl ring could be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or chromic acid, provided the heterocyclic ring is stable to these conditions.

| Reaction Type | Reagent(s) | Target Site | Expected Product(s) |

|---|---|---|---|

| Reduction | H₂, Pd/C | C=C, C=N, C=O | Tetrahydro-oxazinone, ring-opened aldehydes/alcohols. rsc.org |

| Reduction | NaBH₄ | C=O, C=N | Dihydro-oxazinol, tetrahydro-oxazinone. |

| Reduction | LiAlH₄ | C=O (lactone), C=N | Ring-opened amino diol. |

| Oxidation | m-CPBA | C=C | Epoxidized oxazinone. |

| Oxidation | KMnO₄ (hot, conc.) | Methyl group on phenyl ring | 2-(4-Carboxyphenyl)-6H-1,3-oxazin-6-one. |

Ring-Opening and Ring-Closing Metathesis in this compound Derivatives

Olefin metathesis, a Nobel prize-winning reaction, has become a cornerstone of modern organic synthesis for forming carbon-carbon double bonds. Its variants, ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM), offer powerful strategies for polymer synthesis and macrocyclization, respectively. While the parent compound this compound is not a direct substrate for these reactions, its derivatives can be strategically designed to participate in them.

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that is widely used to synthesize unsaturated rings, including nitrogen heterocycles. nih.govwikipedia.org To apply RCM, a derivative of this compound would need to be synthesized that incorporates two terminal alkene moieties. This would likely require a multi-step sequence starting with the ring-opening of the oxazinone, followed by functional group manipulation to introduce a diene precursor. Upon treatment with a ruthenium catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst), this diene precursor would undergo cyclization to form a new macrocyclic or polycyclic system containing a nitrogen atom. The size of the newly formed ring would depend on the length of the tethers connecting the two alkene groups.

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization process used to synthesize polymers from cyclic olefins. nih.gov The driving force for the reaction is the relief of ring strain in the monomer. For a derivative of this compound to act as a ROMP monomer, it would need to be incorporated into a strained ring system, such as a norbornene or cyclooctene. Research has demonstrated the successful ROMP of oxazinone-based monomers, leading to the formation of poly(oxazinone)s with functional side chains. mdpi.com These polymers can be further modified post-polymerization, offering a route to advanced materials with tailored properties.

| Metathesis Type | Required Substrate Feature | Catalyst Example | Potential Product | Application |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Acyclic diene derivative of the oxazinone. | Grubbs' 2nd Generation Catalyst | Macrocyclic or polycyclic N-heterocycle. | Synthesis of complex molecular architectures. researchgate.net |

| Ring-Opening Metathesis Polymerization (ROMP) | Oxazinone fused to a strained ring (e.g., norbornene). | Hoveyda-Grubbs' 2nd Generation Catalyst | Poly(oxazinone) with pendant 2-(4-methylphenyl) groups. | Development of functional polymers and materials. mdpi.com |

Mechanistic Investigations of 2 4 Methylphenyl 6h 1,3 Oxazin 6 One Reactions

Elucidation of Reaction Pathways using Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing changes in reaction rates upon isotopic substitution. nih.govyoutube.com This method provides insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction. princeton.edubaranlab.org For instance, a primary KIE, where a bond to the isotope is cleaved, can suggest whether this cleavage is part of the slowest step. Secondary KIEs can provide information about changes in hybridization or coordination at a particular atomic center during the reaction.

At present, there is a lack of specific studies in the scientific literature that apply kinetic isotope effects to elucidate the reaction pathways of 2-(4-Methylphenyl)-6H-1,3-oxazin-6-one. Such studies would be invaluable in understanding, for example, the mechanism of nucleophilic attack at the carbonyl group or the opening of the oxazinone ring.

Transition State Analysis for Key Transformations

Transition state analysis, often aided by computational chemistry, provides a theoretical framework for understanding the high-energy species that exist transiently between reactants and products. This analysis can reveal the geometry, energy, and electronic structure of the transition state, offering profound insights into the factors that control reaction rates and selectivity.

Detailed transition state analyses for key transformations involving this compound have not been extensively reported. Such computational studies would be instrumental in predicting the feasibility of different reaction pathways, designing more efficient synthetic routes, and understanding the origins of stereoselectivity in its reactions.

Spectroscopic Intermediates Identification in Reaction Mechanisms

The direct observation and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, often performed at low temperatures to trap transient species, are vital for this purpose.

While the synthesis and reactions of various 1,3-oxazin-6-ones have been described, the specific spectroscopic identification and characterization of reaction intermediates in the transformations of this compound are not well-documented. researchgate.net Isolating and characterizing intermediates would provide concrete evidence for the step-wise processes involved in its reactions. For example, in the synthesis of other complex heterocyclic systems, the isolation and X-ray analysis of intermediates have been crucial in confirming the proposed mechanistic pathways. mdpi.comresearchgate.net

Role of Catalysis in Modulating Reaction Mechanisms

Catalysis plays a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and controlling selectivity. Understanding how a catalyst interacts with the substrate and influences the transition state is key to developing new and improved chemical transformations.

Research detailing the role of specific catalysts in modulating the reaction mechanisms of this compound is sparse. Investigations into how different catalysts (e.g., acids, bases, or transition metals) could alter the reaction pathways, for instance by activating the substrate or stabilizing intermediates and transition states, would be a significant area for future research. In related heterocyclic chemistry, the use of catalysts has been shown to be effective in directing the outcome of reactions. rsc.org

Theoretical and Computational Studies of 2 4 Methylphenyl 6h 1,3 Oxazin 6 One

Applications of 2 4 Methylphenyl 6h 1,3 Oxazin 6 One As a Synthetic Building Block

Utility in the Synthesis of Complex Heterocyclic Systems

The strained and electrophilic nature of the 1,3-oxazin-6-one ring makes 2-(4-Methylphenyl)-6H-1,3-oxazin-6-one a potent precursor for the synthesis of various heterocyclic systems. Its reactivity allows for controlled ring-opening and ring-transformation reactions, leading to the formation of new carbo- and heterocyclic frameworks.

Precursor for Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

While direct, specific examples of the conversion of this compound into pyridine and pyrimidine derivatives are not extensively documented in readily available literature, the general reactivity of related 1,3-oxazin-6-ones suggests a high potential for such transformations. The oxazinone ring can undergo cycloaddition/cycloreversion sequences to yield substituted pyridines. nih.gov For instance, 1,4-oxazin-2-ones, which are structurally related, have been successfully employed in tandem cycloaddition/cycloreversion reactions with alkynes to produce highly substituted pyridine products. nih.gov This methodology could foreseeably be applied to this compound.

The synthesis of pyrimidines from oxazinone precursors has also been reported, typically involving reaction with a source of ammonia (B1221849) or an equivalent reagent. researchgate.net These reactions often proceed via ring-opening of the oxazinone followed by recyclization to form the pyrimidine core.

Building Block for Fused Ring Systems Containing Nitrogen and Oxygen

The inherent functionality within this compound makes it an attractive starting material for the construction of fused heterocyclic systems containing both nitrogen and oxygen. Research has demonstrated the synthesis of fused oxazinone and pyrimidinone derivatives from precursors that could be conceptually derived from or are analogous to this compound. researchgate.netrsc.org For example, the synthesis of pyrido[3',2':4,5]thieno[3,2-d] nih.govrsc.orgoxazin-4-ones has been achieved, showcasing the formation of a complex fused system. rsc.org Although this example involves a thiophene (B33073) ring, the principle of fusing additional rings onto an oxazinone core is clearly established.

Role in the Construction of Natural Product Cores (Excluding Bioactivity)

The utility of 1,4-oxazinone precursors in the synthesis of natural products has been demonstrated, for instance, in the construction of the polycyclic ergot alkaloid natural product xylanigripone A. nih.gov While specific examples detailing the use of this compound in the synthesis of natural product cores are not prevalent in the surveyed literature, its potential as a building block for such endeavors is significant. The ability to generate highly substituted pyridine and other heterocyclic systems from oxazinone precursors provides a strategic advantage in the assembly of complex natural product skeletons.

Development of Novel Reagents and Ligands (Excluding Biological Context)

The structural features of this compound and its derivatives make them interesting candidates for the development of novel reagents and ligands for chemical transformations. The nitrogen and oxygen atoms within the heterocyclic core can act as coordination sites for metal ions, suggesting potential applications in catalysis. The aromatic p-tolyl group can also be functionalized to introduce further complexity and modulate the electronic properties of potential ligands. While the current body of literature does not extensively detail the application of this specific compound as a reagent or ligand, the broader class of oxazines and related heterocycles are known to be valuable in this regard.

Contribution to Diversity-Oriented Synthesis and Combinatorial Libraries (Excluding Screening Results)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. The amenability of the 1,3-oxazin-6-one core to various chemical transformations makes this compound a promising scaffold for the construction of combinatorial libraries. By systematically varying the reaction partners and conditions, a wide range of derivatives with diverse substitution patterns and skeletal frameworks can be generated from this single precursor.

The general strategies for creating fused heterocyclic systems from oxazinone precursors are well-suited for a DOS approach. For example, the reaction of an oxazinone with a variety of alkynes could rapidly generate a library of substituted pyridines. Similarly, reactions with different nitrogen-containing nucleophiles could lead to a diverse set of pyrimidine derivatives and other fused nitrogen-containing heterocycles. While specific libraries based on this compound are not explicitly detailed in the reviewed literature, the foundational chemistry supports its potential in this area.

Advanced Characterization Techniques for 2 4 Methylphenyl 6h 1,3 Oxazin 6 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(4-Methylphenyl)-6H-1,3-oxazin-6-one, ¹H and ¹³C NMR spectra are used to confirm the connectivity and arrangement of atoms.

In ¹H NMR, the chemical shifts of protons are influenced by their electronic environment. The protons on the p-methylphenyl (tolyl) group typically appear as two distinct doublets in the aromatic region (around 7.0-8.0 ppm) due to ortho and meta coupling. The methyl group protons present as a singlet further upfield (around 2.4 ppm). The protons on the 6H-1,3-oxazin-6-one ring are expected to be in the vinylic region, with their exact shifts depending on the substitution pattern.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

| -CH₃ (tolyl) | ~2.4 | Singlet |

| H-5 (oxazine ring) | ~6.0 - 6.5 | Doublet |

| H-4 (oxazine ring) | ~7.0 - 7.5 | Doublet |

| Aromatic H (ortho to C=N) | ~7.8 - 8.2 | Doublet |

| Aromatic H (meta to C=N) | ~7.2 - 7.5 | Doublet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

| -CH₃ (tolyl) | ~21 |

| C-5 (oxazine ring) | ~100 - 110 |

| C-4 (oxazine ring) | ~140 - 150 |

| Aromatic C (ipso, attached to CH₃) | ~140 - 145 |

| Aromatic C (ortho) | ~129 - 131 |

| Aromatic C (meta) | ~127 - 129 |

| Aromatic C (ipso, attached to oxazine) | ~125 - 130 |

| C-2 (oxazine ring, C=N) | ~155 - 165 |

| C-6 (oxazine ring, C=O) | ~160 - 170 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound (molecular formula: C₁₁H₉NO₂), the exact mass can be calculated, and its electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺·).

The fragmentation of the molecular ion is governed by the stability of the resulting fragments, which include carbocations and neutral radicals. libretexts.org Key fragmentation pathways for this molecule would likely involve:

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from the lactone ring, a common fragmentation for such heterocycles.

Ring Cleavage: Fission of the oxazinone ring can lead to various fragment ions. A retro-Diels-Alder type reaction could occur, although it is less common in such systems.

Loss of the Tolyl Group: Cleavage of the bond between the phenyl ring and the oxazinone ring can generate ions corresponding to the tolyl cation or the heterocyclic fragment.

Benzylic Cleavage: The tolyl group itself can fragment, typically through the loss of a hydrogen atom to form a stable tropylium-like cation.

Analysis of low molecular weight analytes can sometimes be complicated by the lability of functional groups, which may lead to thermal decomposition before ionization. bris.ac.uk Techniques like Atmospheric Pressure Chemical Ionization (APCI) can be useful for such compounds, as they often produce spectra dominated by intact molecular species with logical neutral losses. bris.ac.uk

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 187 | [C₁₁H₉NO₂]⁺· (Molecular Ion) | Initial Ionization |

| 159 | [C₁₀H₉NO]⁺· | Loss of CO |

| 91 | [C₇H₇]⁺ | Tolyl cation / Tropylium ion |

| 118 | [C₈H₈N]⁺ | Cleavage yielding the tolyl-nitrile fragment |

| 69 | [C₃H₃NO]⁺ | Fragment from oxazinone ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. surfacesciencewestern.com Both methods probe the vibrational modes of molecules, but they operate on different principles and have complementary selection rules. surfacesciencewestern.com

For this compound, the IR and Raman spectra would be dominated by characteristic bands corresponding to the vibrations of the oxazinone ring and the tolyl substituent.

C=O Stretching: The lactone carbonyl group will exhibit a strong absorption band in the IR spectrum, typically in the range of 1720-1780 cm⁻¹. This is one of the most diagnostic peaks for this class of compounds.

C=N Stretching: The imine bond within the oxazinone ring will show a stretching vibration around 1620-1680 cm⁻¹.

C-O-C Stretching: The ether linkage in the lactone ring will produce characteristic asymmetric and symmetric stretching bands, usually found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C=C Stretching: The p-substituted phenyl ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the 1,4-disubstituted ring are expected in the 800-850 cm⁻¹ range.

Alkyl C-H Stretching: The methyl group on the tolyl substituent will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. sid.ir

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (lactone) | Stretching | 1720 - 1780 |

| C=N (imine) | Stretching | 1620 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1300 |

| C-O-C (ether) | Symmetric Stretching | 1000 - 1100 |

| Aromatic C-H | Out-of-plane Bending | 800 - 850 |

| Alkyl C-H | Stretching | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. researchgate.net For conjugated systems like this compound, the absorption spectra are characterized by intense bands arising from π → π* transitions and weaker bands from n → π* transitions.

The conjugated system extends from the p-methylphenyl ring to the C=N and C=C bonds within the oxazinone ring. This extended conjugation is expected to result in absorption maxima (λ_max) in the UV region. The π → π* transitions, which are typically of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.

The position and intensity of these absorption bands are sensitive to the solvent polarity. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic absorption spectra of oxazine (B8389632) dyes and related compounds, providing insights into the nature of the electronic transitions. strath.ac.uk The inclusion of solvent effects in these calculations is often crucial for achieving accurate predictions of excitation energies. strath.ac.uk

Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

| π → π | Phenyl ring, C=N, C=C | 250 - 350 |

| n → π | C=O, C=N | > 300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can obtain accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice. researchgate.netresearchgate.net

For this compound, a single-crystal X-ray diffraction analysis would confirm the connectivity of the atoms and provide detailed structural parameters. Key insights would include:

Ring Conformation: The analysis would reveal the conformation of the 6H-1,3-oxazin-6-one ring, which may adopt a planar or a slightly puckered conformation, such as a boat or sofa form, depending on the substitution and crystal packing forces. rsc.org

Planarity: The degree of planarity of the heterocyclic ring and the dihedral angle between the oxazinone ring and the p-methylphenyl ring would be determined. This angle is crucial for understanding the extent of electronic conjugation between the two ring systems.

Intermolecular Interactions: The crystal packing is stabilized by various intermolecular forces, such as hydrogen bonds (if applicable), π-π stacking interactions between aromatic rings, and van der Waals forces. Identifying these interactions is key to understanding the solid-state properties of the material.

While a crystal structure for the specific title compound is not publicly available, data from related heterocyclic structures provide a basis for predicting its likely solid-state conformation.

Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value |

| C=O Bond Length | ~1.20 - 1.25 Å |

| C=N Bond Length | ~1.27 - 1.32 Å |

| C-O Bond Length (in ring) | ~1.35 - 1.45 Å |

| Dihedral Angle (Phenyl-Oxazine) | Variable, influences conjugation |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

Future Perspectives and Emerging Research Directions for 2 4 Methylphenyl 6h 1,3 Oxazin 6 One

Exploration of Novel Catalytic Systems for Oxazinone Functionalization

The functionalization of the 1,3-oxazin-6-one core is crucial for tuning its properties and developing new applications. Future research will heavily focus on novel catalytic systems that can achieve selective and efficient modification of the scaffold.

One promising area is the use of transition-metal catalysis , particularly palladium-catalyzed cross-coupling reactions. nobelprize.orgrsc.orgrsc.org While extensively used for other heterocycles, its application to 1,3-oxazin-6-ones is an emerging field. For the closely related 6H-1,2-oxazines, palladium catalysts have been successfully used for Suzuki and Sonogashira couplings to introduce aryl and alkynyl groups at the C4 position. beilstein-journals.org Similar strategies could be adapted for 2-(4-Methylphenyl)-6H-1,3-oxazin-6-one, enabling the introduction of diverse substituents to modulate its electronic and steric properties.

Another frontier is visible-light photoredox catalysis . springerprofessional.deacs.org This methodology offers mild reaction conditions and a high degree of functional group tolerance, making it ideal for the late-stage functionalization of complex molecules. chem-station.com Photocatalytic systems can be employed for C-H functionalization, allowing for the direct attachment of alkyl, aryl, and other groups to the oxazinone core or the pendant methylphenyl ring without the need for pre-functionalized starting materials. rsc.org The combination of photoredox catalysts with other catalytic systems, such as palladium or nickel, in dual-catalytic cycles is also a powerful strategy for forging new chemical bonds under gentle conditions. acs.org

The development of ligand-controlled regioselective functionalization is also a key research direction. As demonstrated with Boc-1,3-oxazinanes, the choice of ligand in a metal-catalyzed reaction can precisely control which position on the heterocyclic ring is functionalized. nih.gov This level of control is highly desirable for creating a library of analogs with specific substitution patterns for structure-activity relationship studies.

| Catalytic System | Potential Functionalization Reaction | Key Advantages | Relevant Research Context |

| Palladium (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling | High efficiency, well-established, broad substrate scope | Successful application in the functionalization of 6H-1,2-oxazines. nobelprize.orgbeilstein-journals.org |

| Visible-Light Photoredox Catalysts (e.g., Ir, Ru complexes) | C-H Alkylation, C-H Arylation, Trifluoromethylation | Mild conditions, high functional group tolerance, sustainable energy source | Widely used for late-stage functionalization of various N-heterocycles. acs.orgchem-station.comrsc.org |

| Dual Catalysis (Photoredox + Transition Metal) | Cross-coupling with challenging substrates | Unique reactivity, mild conditions for traditional cross-coupling | Enables coupling reactions under highly selective and gentle conditions. acs.org |

| Ligand-Controlled Transition Metal Catalysis | Regiodivergent C-H functionalization | Precise control over the site of modification | Achieved for related Boc-1,3-oxazinanes via Negishi coupling. nih.gov |

Integration into Automated Synthesis Platforms

To accelerate the discovery and optimization of this compound derivatives, the integration of their synthesis into automated platforms is a critical future step. Automated synthesis, including techniques like flow chemistry and high-throughput experimentation (HTE), offers numerous advantages over traditional batch chemistry.

Flow chemistry , where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis and functionalization of heterocycles, continuous-flow protocols have been shown to dramatically shorten reaction times and facilitate safer scale-up of reactions that may be hazardous in batch. mdpi.com This approach is particularly well-suited for photoredox catalysis, where the high surface-area-to-volume ratio in flow reactors improves light penetration and reaction efficiency.

High-Throughput Experimentation (HTE) involves using robotic platforms to perform a large number of reactions in parallel. This is invaluable for rapidly screening different catalysts, ligands, solvents, and other reaction conditions to find the optimal protocol for synthesizing or functionalizing the oxazinone scaffold. chem-station.com By combining HTE with rapid analytical techniques, researchers can quickly build extensive libraries of this compound analogs for biological or materials screening. This automated approach significantly reduces the time and resources required for the hit-to-lead optimization process in drug discovery or materials development.

The data generated from these automated platforms can also be used to train machine learning algorithms to predict reaction outcomes and propose new reaction pathways, further accelerating the pace of discovery.

Computational Design of Next-Generation 1,3-Oxazin-6-one Analogs

Computational chemistry and in silico design are becoming indispensable tools for guiding the synthesis of new molecules with desired properties. For this compound, these methods can predict the impact of structural modifications, thereby prioritizing the most promising candidates for synthesis and reducing the reliance on trial-and-error experimentation.

Density Functional Theory (DFT) calculations can be used to investigate the fundamental electronic properties of the oxazinone scaffold. researchgate.net By calculating parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond dissociation energies, researchers can predict the molecule's reactivity, stability, and preferred sites for electrophilic or nucleophilic attack. This information is invaluable for designing effective synthetic and functionalization strategies.

Molecular docking is a powerful technique for predicting how a molecule will bind to a biological target, such as an enzyme or receptor. nih.gov Starting with the core structure of this compound, computational chemists can design a virtual library of analogs with different substituents. These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity and orientation. The results of these in silico studies can guide the selection of which analogs to synthesize for biological testing, significantly improving the efficiency of the drug discovery process. researchgate.net

These computational approaches allow for a rational, hypothesis-driven design of next-generation analogs, ensuring that synthetic efforts are focused on compounds with the highest probability of success.

Sustainable Synthesis and Transformation Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. Future research on this compound will prioritize the development of sustainable and environmentally benign synthetic routes.

A key focus is the use of one-pot, multicomponent reactions (MCRs) . tandfonline.com These reactions combine three or more starting materials in a single step to form the final product, which reduces waste, saves time, and minimizes energy consumption. Several MCRs for the synthesis of 1,3-oxazine derivatives have been reported, often using eco-friendly conditions. researchgate.netrsc.org

The choice of solvent and catalyst is also critical. Research is moving towards the use of greener solvents like water, ethanol, or hydrotropic solutions, which are non-toxic and readily available. tandfonline.comscispace.com Furthermore, the development of reusable heterogeneous catalysts , such as nanocomposites or metal-phosphates, is a major goal. researchgate.netrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and sustainable. researchgate.net

Energy sources are another area of innovation. The use of microwave irradiation or ultrasonication can often accelerate reaction rates, leading to shorter reaction times and lower energy consumption compared to conventional heating. nih.govscope-journal.com These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to higher yields and simpler purification procedures.

| Sustainable Method | Catalyst/Medium | Conditions | Key Advantages |

| Multicomponent Reaction | Cobalt-based phosphates | Ethanol/Water | High yields (up to 97%), very short reaction times (7 min), reusable catalyst. researchgate.net |

| Multicomponent Reaction | Lacunary phosphomolybdate on TiO₂/g-C₃N₄ | Solvent-free, 80 °C | High yields (85-95%), short reaction times (5-12 min), reusable catalyst. rsc.org |

| Multicomponent Reaction | Aqueous NaPTS hydrotropic solution | Room Temperature | Avoids toxic organic solvents, high yields (up to 92%), eco-friendly. tandfonline.com |

| Multicomponent Reaction | Ionic Liquid ([Msim]Cl) | Microwave, Solvent-free | Recyclable catalyst, rapid reaction, clean conditions. nih.govresearchgate.net |

Potential as a Privileged Scaffold in Material Science (Excluding Specific Material Properties)

The concept of a "privileged scaffold" refers to a molecular framework that is capable of serving as a versatile template for developing a wide range of functional molecules. openochem.orgcambridgemedchemconsulting.com While initially defined in medicinal chemistry, the concept is equally applicable to material science. The this compound structure possesses several key features that make it a promising privileged scaffold for the design of new materials.

First, the heterocyclic ring system imparts a rigid and predictable three-dimensional geometry . This structural rigidity is a crucial feature for building well-ordered materials, such as organic semiconductors, liquid crystals, or porous organic frameworks. The defined shape of the scaffold allows for precise control over the spatial arrangement of functional groups, which is essential for engineering desired bulk properties.

Second, the scaffold offers multiple, distinct sites for functionalization (or "exit vectors"). cambridgemedchemconsulting.com Substituents can be readily introduced on the pendant 4-methylphenyl ring, and as new catalytic methods are developed, direct functionalization of the oxazinone core will become feasible. This allows for the systematic tuning of the molecule's electronic, steric, and intermolecular interaction properties. For example, incorporating the scaffold into a polymer backbone could lead to materials with tailored thermal and mechanical properties. rsc.orgresearchgate.net

Finally, the combination of a heterocyclic core and an aromatic substituent provides a platform for a range of intermolecular interactions , including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The ability to control these non-covalent interactions is fundamental to the design of self-assembling materials and functional polymers. rsc.org By leveraging these structural attributes, the this compound core can serve as a versatile building block for the bottom-up construction of a new generation of advanced organic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.